molecular formula C10H9F6NO2 B7965222 2,5-Bis(trifluoroethoxy)aniline

2,5-Bis(trifluoroethoxy)aniline

Cat. No.: B7965222
M. Wt: 289.17 g/mol
InChI Key: CCVMBPALCIBOFJ-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoroethoxy)aniline is an organic compound characterized by the presence of two trifluoroethoxy groups attached to a benzene ring at the 2 and 5 positions, and an aniline group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a palladium catalyst and a suitable base such as potassium carbonate .

Industrial Production Methods: Industrial production of 2,5-Bis(trifluoroethoxy)aniline may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis(trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can yield corresponding amines.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions include various substituted anilines, quinones, and other functionalized aromatic compounds.

Scientific Research Applications

2,5-Bis(trifluoroethoxy)aniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoroethoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoroethoxy groups enhance the compound’s ability to penetrate biological membranes and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

    2,5-Dimethoxyaniline: Similar structure but with methoxy groups instead of trifluoroethoxy groups.

    2,5-Difluoroaniline: Lacks the ethoxy groups, leading to different chemical properties.

    2,5-Dichloroaniline: Contains chlorine atoms instead of trifluoroethoxy groups.

Uniqueness: 2,5-Bis(trifluoroethoxy)aniline is unique due to the presence of trifluoroethoxy groups, which impart distinct electronic and steric properties.

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F6NO2/c11-9(12,13)4-18-6-1-2-8(7(17)3-6)19-5-10(14,15)16/h1-3H,4-5,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVMBPALCIBOFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)N)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F6NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

a mixture of 59 g. (0.185 mole) of 2,5-bis-(2,2,2-trifluoroethoxy)nitrobenzene, about 15 g. of Raney nickel and 1200 ml. of ethanol is hydrogenated by shaking on a Parr hydrogenation apparatus with a hydrogen pressure of 40 to 50 p.s.i. for about five hours. The mixture is filtered, and the filtrate is evaporated to a liquid residue. The residue is distilled to provide 2,5-bis(2,2,2-trifluoroethoxy)aniline as a clear, colorless liquid, b.p. 95°-98° C/0.35 mm Hg.
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2,5-bis-(2,2,2-trifluoroethoxy)nitrobenzene
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